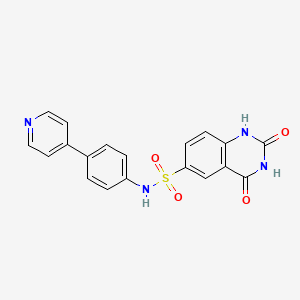![molecular formula C29H37N3O B605646 N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine CAS No. 1334106-34-1](/img/structure/B605646.png)
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASS234 is a multitarget directed propargylamine for alzheimer's disease therapy.
Aplicaciones Científicas De Investigación
Cholinesterase and Monoamine Oxidase Dual Inhibition
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine (also referred to as ASS234) has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This compound has shown effectiveness in the inhibition of both acetylcholinesterase and butyrylcholinesterase, as well as monoamine oxidase A and B. This dual-action makes it a promising candidate for Alzheimer's disease therapy due to the role of these enzymes in the disease's pathogenesis (Bautista-Aguilera et al., 2014).
Alzheimer's Disease Therapy
The multifunctional properties of ASS234, particularly its inhibition of key enzymes and its interaction with Alzheimer's disease mechanisms, make it a promising therapeutic agent. ASS234 has demonstrated the ability to cross the blood-brain barrier, has a good safety profile, and exerts neuroprotective properties. It inhibits acetylcholinesterase and butyrylcholinesterase and also shows antioxidant properties, making it effective in targeting the complex pathology of Alzheimer's disease (Esteban et al., 2014), (Romero et al., 2019).
Antibacterial and Antifungal Activity
Compounds related to ASS234, such as N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, have been synthesized and evaluated for antibacterial activity against Salmonella paratyphi. These compounds demonstrate significant activity and potential as antibacterial agents, indicating a broader application of this chemical structure in antimicrobial therapy (Sadashiva et al., 2022).
Neurotransmitter Systems and Neuroprotective Activity
In a rat model of vascular dementia, ASS234 showed an influence on cerebral amine neurotransmitter systems, suggesting neuroprotective activity. This compound's ability to affect neurotransmitter levels in the brain, along with its potential therapeutic effects on memory and cognitive functions, highlights its significance in neurodegenerative disorder treatment (Stasiak et al., 2014).
Antioxidant Properties
ASS234 has been observed to upregulate antioxidant enzymes, which is crucial in combating oxidative stress associated with neurodegenerative diseases like Alzheimer's. This property adds another layer to its potential as a therapeutic agent in managing such conditions (Ramos et al., 2016).
Propiedades
Número CAS |
1334106-34-1 |
|---|---|
Fórmula molecular |
C29H37N3O |
Peso molecular |
443.635 |
Nombre IUPAC |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
Clave InChI |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ASS234; AS S234; AS-S234 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)




![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)


![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)
![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)
![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)